CWP232204
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CWP232204; CWP 232204; CWP-232204. |
Origin of Product |
United States |
The Chemical Compound Cwp232204
Mechanism of Action of this compound
This compound exerts its inhibitory effects on the Wnt/β-catenin pathway through a multi-faceted mechanism that ultimately leads to the degradation of β-catenin and the induction of apoptosis in cancer cells.
A primary mechanism of action for this compound is the induction of endoplasmic reticulum (ER) stress. medkoo.com This cellular stress response leads to the activation of caspases, a family of proteases that play a crucial role in programmed cell death (apoptosis). The activation of these caspases results in a decrease in the levels of β-catenin, thereby inhibiting its transcriptional activity. medkoo.com
This compound has been shown to bind to the Src-Associated substrate in Mitosis of 68 kDa (Sam68). medkoo.com Sam68 is an RNA-binding protein that is involved in the regulation of alternative splicing of TCF/LEF transcription factors. By interacting with Sam68, this compound can promote the apoptosis of cancer cells, a function that is also partly attributed to the suppression of anti-apoptotic genes like survivin. medkoo.com
Research Findings on this compound
Preclinical and clinical research has provided insights into the therapeutic potential of targeting the Wnt pathway with this compound.
In preclinical studies, the prodrug of this compound, CWP232291, has demonstrated potent growth inhibitory activity in various multiple myeloma cell lines, with IC50 values ranging from 13 to 73 nM. nih.gov Treatment with CWP232291 led to the downregulation of Wnt target genes, such as survivin, by triggering the degradation of β-catenin. nih.gov This was accompanied by the activation of caspase-3 and PARP cleavage, indicative of apoptosis induction. nih.gov
A first-in-human, open-label, dose-escalation phase 1 study of CWP232291 was conducted in patients with relapsed or refractory acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS). The study established a maximum tolerated dose and showed that the active metabolite, this compound, had a terminal half-life of approximately 12 hours. In response-evaluable AML patients, there was one complete response and one partial response, demonstrating single-agent activity.
Involvement in Cancer Stemness and Self-Renewal
A critical aspect of Wnt/β-catenin's role in cancer is its regulation of cancer stem cells (CSCs). nih.gov CSCs are a subpopulation of tumor cells that possess stem-cell-like properties, including the ability to self-renew and differentiate, which are believed to drive tumor initiation, growth, and recurrence. nih.govmdpi.com The Wnt/β-catenin pathway is fundamental in maintaining the delicate balance between stemness and differentiation in normal adult stem cell niches. nih.gov In cancer, its constitutive activation helps sustain the CSC pool. nih.gov This signaling cascade is essential for maintaining and propagating CSCs in numerous malignancies, including chronic myeloid leukemia, ovarian cancer, and non-small cell lung cancer. nih.gov By promoting the expression of stemness-related genes, the pathway allows CSCs to proliferate, contributing to tumor heterogeneity and therapy resistance. mdpi.comportlandpress.com
Contributions to Metastasis and Epithelial-Mesenchymal Transition (EMT)
Metastasis, the process by which cancer cells spread to distant organs, is the primary cause of cancer-related mortality. nih.govnih.gov A key mechanism initiating metastasis is the epithelial-mesenchymal transition (EMT), a process where stationary epithelial cells transform into motile mesenchymal cells. nih.govmedchemexpress.com The Wnt/β-catenin signaling pathway is a versatile modulator and potent activator of EMT. nih.govnih.gov Aberrant Wnt signaling leads to the accumulation of β-catenin, which can translocate to the nucleus and activate the transcription of EMT-related genes. nih.govmedchemexpress.com This transition enhances the invasive and migratory capabilities of cancer cells. nih.gov Notably, studies have observed high levels of nuclear β-catenin in tumor cells at the invasive front of colorectal cancers, suggesting its direct involvement in promoting invasion and metastasis. nih.govaacrjournals.org
Rationale for Pharmacological Targeting of Wnt/β-catenin Pathway in Malignancies
Given its fundamental role in driving tumorigenesis, maintaining cancer stemness, and promoting metastasis, the Wnt/β-catenin pathway presents a compelling target for pharmacological intervention in cancer therapy. nih.govresearchgate.net Elevated levels of the pathway's key mediator, β-catenin, are a hallmark of many common human malignancies, making it a prime molecule to target. benthamdirect.com The development of agents that can effectively inhibit this pathway holds the promise of suppressing tumor growth, inducing cancer cell death (apoptosis), and potentially overcoming resistance to conventional therapies. nih.govnih.gov The pathway's complexity, with its regulation at multiple cellular levels, offers numerous potential points for therapeutic intervention. benthamdirect.com
Introduction of this compound as a Potent Canonical Wnt/β-catenin Pathway Inhibitor
This compound is a specific, small-molecule inhibitor of the canonical Wnt signaling pathway with demonstrated antineoplastic activity. medkoo.com Its mechanism of action centers on inducing the degradation of β-catenin. medkoo.com By promoting the destruction of this key downstream effector, this compound prevents the β-catenin-dependent activation of Wnt target genes. This blockade of gene transcription inhibits the expression of proteins essential for cancer cell growth and survival, ultimately leading to the induction of apoptosis. medkoo.com
CWP232291 as a Prodrug Precursor to Active this compound
This compound is the active metabolite of the prodrug CWP232291. medkoo.comnih.gov A prodrug is an inactive compound that is converted into an active drug within the body. In this case, CWP232291 is administered and subsequently metabolized into its active form, this compound, which then exerts its therapeutic effects. medkoo.comnih.gov CWP232291 has been shown to suppress tumor growth in various cancer models, including ovarian cancer, castration-resistant prostate cancer, and multiple myeloma. medkoo.comnih.govnih.gov Its activity is directly linked to the degradation of β-catenin in tumor cells. medkoo.com Research has demonstrated that CWP232291 can induce apoptosis through the activation of caspases and endoplasmic reticulum (ER) stress pathways. nih.govnih.gov
Table 1: Research Findings on the Effects of CWP232291 (yielding this compound)
| Cancer Type | Key Findings |
|---|---|
| Ovarian Cancer | Significantly attenuated tumor growth by inhibiting β-catenin; suppressed the growth of cisplatin-resistant cell lines and patient-derived organoids. nih.gov |
| Castration-Resistant Prostate Cancer (CRPC) | Induced endoplasmic reticulum (ER) stress, leading to apoptosis; suppressed β-catenin expression and downregulated the androgen receptor (AR) and its splice variants. nih.gov |
Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis by this compound
This compound plays a crucial role in disrupting cellular homeostasis by inducing ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins within the ER lumen. This stress response is a critical trigger for the activation of intrinsic apoptotic pathways.
Activation of ER Stress Response Pathways
This compound is a potent inducer of endoplasmic reticulum (ER) stress nih.govnih.govresource.orgnih.gov. The ER is a vital organelle responsible for protein synthesis, folding, modification, and transport. When the ER's protein folding capacity is overwhelmed, leading to an accumulation of unfolded or misfolded proteins, a highly conserved adaptive cellular response known as the Unfolded Protein Response (UPR) is activated. The UPR aims to restore ER homeostasis, but if the stress is prolonged or severe, it can trigger apoptosis.
The UPR is orchestrated by three primary transmembrane sensors located in the ER membrane: Protein Kinase RNA-like ER Kinase (PERK), Inositol-Requiring Enzyme 1 alpha (IRE1α), and Activating Transcription Factor 6 (ATF6). Under normal conditions, these sensors are bound to the ER chaperone glucose-regulated protein 78 (GRP78), also known as BiP. Upon the accumulation of unfolded proteins, GRP78 dissociates from PERK, IRE1α, and ATF6, leading to their activation.
This compound has been shown to activate both the PERK and IRE1α pathways. Activation of PERK leads to its oligomerization and autophosphorylation, which in turn phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α globally attenuates protein synthesis, thereby reducing the protein load on the ER. Simultaneously, this phosphorylation selectively promotes the translation of activating transcription factor 4 (ATF4), a stress-responsive transcription factor. ATF4 then translocates to the nucleus and induces the transcription of numerous genes, including the proapoptotic transcription factor C/EBP homologous protein (CHOP). This compound treatment results in the upregulation of proapoptotic CHOP resource.org.
Activated IRE1α undergoes autophosphorylation and oligomerization, leading to the activation of its endoribonuclease activity. This RNase activity is crucial for the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, generating a spliced, active form (XBP1s). XBP1s then translocates to the nucleus to induce the expression of genes involved in ER-associated degradation (ERAD) and protein folding.
The third UPR pathway, mediated by ATF6, involves its translocation from the ER to the Golgi apparatus upon ER stress. In the Golgi, ATF6 is proteolytically cleaved, releasing its N-terminal fragment (ATF6(N)). This active fragment then migrates to the nucleus to induce the expression of ER chaperones and XBP1. CWP232291, the prodrug of this compound, has been shown to induce cleaved ATF6 protein.
The activation of these ER stress response pathways by this compound is summarized in the table below:
| UPR Pathway Component | Effect of this compound/CWP232291 | Associated Outcome | Source |
| ER Stress Induction | Induces ER stress | Overwhelms ER folding capacity | nih.govnih.govresource.orgnih.gov |
| PERK Activation | Activates PERK | Phosphorylates eIF2α | |
| eIF2α Phosphorylation | Increases eIF2α phosphorylation | Attenuates global protein synthesis, promotes ATF4 translation | |
| CHOP Upregulation | Upregulates proapoptotic CHOP | Promotes apoptosis | resource.org |
| IRE1α Activation | Activates IRE1α | Leads to XBP1 splicing | |
| ATF6 Cleavage | Induces cleaved ATF6 protein | Upregulates ER chaperones and XBP1 |
Subsequent Caspase Activation and Programmed Cell Death Induction
The induction of ER stress by this compound ultimately culminates in the activation of programmed cell death, specifically apoptosis nih.govnih.govresource.orgnih.gov. Apoptosis is a highly regulated process of cellular suicide that plays a critical role in development and tissue homeostasis, and its dysregulation can contribute to various diseases, including cancer.
A central event in the execution of apoptosis is the activation of a family of cysteine proteases known as caspases. Caspases exist as inactive proenzymes (procaspases) and are activated by proteolytic cleavage, initiating a proteolytic cascade. This compound treatment leads to the activation of caspases nih.govnih.govresource.org.
Key findings indicate that this compound induces the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP) resource.org. Caspase-3 is an effector caspase, which, along with caspase-7, is responsible for cleaving numerous cellular substrates, including PARP-1. PARP-1 is a nuclear enzyme involved in DNA repair, and its cleavage by caspases inhibits its ability to repair DNA damage, thereby contributing to the apoptotic process. The inhibition of caspase activity has been shown to abrogate CWP232291-induced apoptosis, confirming that this compound mediates cell death through the caspase pathway resource.org.
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. While the specific initiator caspase activated by this compound's ER stress induction is not explicitly detailed in all sources, the mitochondrial pathway is a common downstream effector of prolonged ER stress. In the mitochondrial pathway, cellular stress leads to the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondria into the cytosol. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form a multiprotein complex called the apoptosome, which results in the activation of caspase-9. Activated caspase-9 subsequently cleaves and activates downstream effector caspases, such as caspase-3 and caspase-7, leading to the characteristic biochemical and morphological changes of apoptosis, including DNA fragmentation.
The apoptotic events induced by this compound are summarized below:
| Apoptotic Event | Observation/Mechanism | Source |
| Apoptosis Induction | This compound induces programmed cell death | nih.govnih.govresource.orgnih.gov |
| Caspase Activation | Leads to activation of caspases, particularly caspase-3 | nih.govnih.govresource.org |
| PARP Cleavage | Results in cleavage of PARP | resource.org |
| Caspase Pathway Dependency | Apoptosis abrogated by caspase inhibitors | resource.org |
| Mitochondrial Pathway Involvement | Implies cytochrome c release and apoptosome formation leading to caspase-9 activation |
Crosstalk and Modulation of Ancillary Signaling Cascades by this compound
Effects on Androgen Receptor (AR) and AR Splice Variant Expression
The androgen receptor (AR) signaling pathway plays a pivotal role in the development and progression of prostate cancer. In castration-resistant prostate cancer (CRPC), AR signaling often remains active despite low levels of circulating androgens, frequently due to the expression of constitutively active androgen receptor splice variants (AR-Vs). These splice variants, such as AR-V7, lack the ligand-binding domain, making them insensitive to conventional androgen deprivation therapies.
Research indicates that this compound, or its prodrug CWP232291, suppresses the expression of both full-length AR and its splice variants in prostate cancer cells resource.org. This downregulation of AR and AR-V7 expression by CWP232291 has been observed in various prostate cancer cell lines, including LNCaP (androgen-dependent) and 22Rv1 (androgen-independent, AR-expressing) resource.org. The ability of this compound to suppress these constitutively active AR splice variants suggests a potential mechanism for overcoming resistance to AR-targeted therapies in CRPC resource.org.
The effects of this compound on AR and its splice variants are summarized below:
| Target | Effect of this compound/CWP232291 | Significance | Source |
| Androgen Receptor (AR) | Suppresses AR expression | Disrupts AR signaling in prostate cancer | resource.org |
| AR Splice Variants (e.g., AR-V7) | Downregulates AR splice variant expression | Addresses a key mechanism of castration resistance in prostate cancer | resource.org |
Preclinical Efficacy of Cwp232204 in Malignancy Models
In Vivo Anti-Tumor Efficacy in Animal Models
Assessment of Tumor Growth Inhibition and Regression
Preclinical studies have highlighted CWP232204's potent growth inhibitory activity in several multiple myeloma (MM) cell lines, including RPMI-8226, OPM-2, NCI-H929, JJN3, and EJM, with IC50 values ranging from 13 to 73 nM. nih.gov
In in vivo xenograft models, the administration of CWP232291 (which is converted to this compound) resulted in significant tumor growth inhibition (TGI) and, in some cases, tumor regression. nih.gov The anti-tumor efficacies observed were dose-dependent and strongly correlated with the degradation of beta-catenin within the tumor samples. nih.gov Potent induction of apoptosis, evidenced by the cleavage of Caspase-3 and PARP, and a significant decrease in plasma M protein levels were detected in OPM-2 tumor-bearing mice as early as 2 hours post-single intravenous administration of CWP232291. nih.gov
Table 1: Tumor Growth Inhibition and Regression of CWP232291 in Xenograft Models
| Xenograft Model | Dose (mg/kg) | Administration Schedule | Outcome | Citation |
| OPM-2 | 50 | Daily for 5 days (qdx5) | Regression | nih.gov |
| OPM-2 | 100 | Twice weekly (biw) | 95% TGI | nih.gov |
| RPMI-8226 | 100 | Daily for 5 days (qdx5) | Regression | nih.gov |
| RPMI-8226 | 100 | Thrice weekly (tiw) | 80% TGI | nih.gov |
Table 2: CWP232291 IC50 Values in Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) | Citation |
| RPMI-8226 | 13 - 73 | nih.gov |
| OPM-2 | 13 - 73 | nih.gov |
| NCI-H929 | 13 - 73 | nih.gov |
| JJN3 | 13 - 73 | nih.gov |
| EJM | 13 - 73 | nih.gov |
Advanced Preclinical and Ex Vivo Model Systems for this compound Evaluation
Advanced preclinical and ex vivo model systems are crucial for evaluating novel therapeutic agents like this compound, as they can more accurately recapitulate the complexity of human tumors and predict patient responses.
Application in Patient-Derived Organoids
Patient-derived organoids (PDOs) are three-dimensional (3D) cultures established from patient tumor tissues that closely mimic the original tumor's histological complexity and genetic heterogeneity. These models serve as valuable platforms for drug sensitivity screening and can potentially act as predictive biomarkers for treatment response in cancer patients.
CWP232291, the prodrug of this compound, has been evaluated in ovarian cancer patient-derived organoids. Studies demonstrated that both cisplatin-responsive and cisplatin-resistant ovarian cancer organoids showed favorable responses to CWP232291. This finding suggests this compound's potential as an effective therapeutic agent for cisplatin-resistant or refractory ovarian cancer patients, with no observed cross-resistance between cisplatin (B142131) and CWP232291.
Studies with Primary Patient-Derived Cancer Cells
Primary patient-derived cancer cells are utilized to develop in vitro functional assays that complement other approaches for personalized cancer patient care. These models aim to provide a functional assessment of a patient's living cancer cells, reflecting the tumor's phenotype. For hematological malignancies, obtaining a sufficient number of viable cancer cells is relatively easier, making them a tractable avenue for functional testing. While patient-derived organoids, as discussed above, are a sophisticated form of patient-derived models derived from primary patient cells, specific detailed research findings focusing solely on this compound's evaluation in isolated primary patient-derived cancer cells (distinct from organoids) are not extensively detailed in the provided literature.
Investigational Studies on this compound in Combination Therapies
Rationale for Synergistic Approaches to Enhance Efficacy
The primary goal of designing and evaluating drug combinations is to achieve synergistic effects, where the combined impact is significantly greater than the additive effects of individual drugs. This synergistic action can allow for reduced dosages of each agent, potentially mitigating toxicity while improving therapeutic outcomes. Synergistic effects can arise from various mechanisms, including the inhibition of parallel pathways or chemosensitization, where one compound primes cancer cells to be more susceptible to another. Preclinical studies have indicated that blocking the Wnt signaling pathway, which is the mechanism of action for this compound, can sensitize leukemia cells to conventional chemotherapy.
Preclinical Evidence of Sensitization to Conventional Agents
Preclinical investigations have provided evidence that this compound, by inhibiting Wnt signaling, can sensitize cancer cells to conventional therapeutic agents. Specifically, studies evaluating CWP232291 (the prodrug of this compound) in ovarian cancer demonstrated its anti-tumor effects in both cisplatin-sensitive and cisplatin-resistant ovarian cancer cell lines and patient-derived organoids. The consistent response observed in cisplatin-resistant models suggests that this compound could be an effective treatment option for patients with cisplatin-resistant or refractory ovarian cancer. This lack of cross-resistance highlights this compound's potential to enhance the efficacy of existing chemotherapies by overcoming resistance mechanisms. The underlying mechanism for this sensitization is linked to this compound's ability to induce ER stress and promote beta-catenin degradation, ultimately leading to apoptosis in cancer cells. nih.gov
Mechanisms of Resistance and Strategies for Overcoming Therapeutic Challenges
Intrinsic and Acquired Resistance to Wnt/β-catenin Pathway Inhibition
Resistance to molecularly targeted therapies, including Wnt/β-catenin pathway inhibitors, can be categorized into intrinsic (pre-existing) and acquired (developed during therapy) mechanisms. These mechanisms often involve complex genetic, molecular, and environmental factors.
Cancer cells exhibit diverse molecular adaptations to circumvent the inhibitory effects of Wnt/β-catenin pathway modulators. A primary mechanism of resistance stems from the persistent activation of the Wnt/β-catenin pathway itself. This can occur through mutations in key pathway components, such as the adenomatous polyposis coli (APC) gene or the β-catenin (CTNNB1) gene, which lead to the accumulation of β-catenin in the nucleus and constitutive pathway activation. For instance, dysregulation of long non-coding RNAs (lncRNAs), such as HOX transcript antisense intergenic RNA (HOTAIR), has been shown to induce chemoresistance by activating the Wnt pathway and promoting β-catenin nuclear translocation.
Beyond direct Wnt pathway alterations, cancer cells can activate parallel or compensatory oncogenic signaling cascades. The activation of pathways like the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways can contribute significantly to therapeutic resistance, even to Wnt inhibitors, by providing alternative survival signals. Furthermore, mechanisms that enhance drug efflux, such as increased expression of ATP-binding cassette (ABC) transporters, can reduce intracellular drug concentrations, thereby conferring resistance. The Wnt signaling pathway has also been implicated in regulating DNA damage response, which can be a source of therapy resistance.
The tumor microenvironment (TME) is a critical determinant of therapeutic response and a significant contributor to drug resistance. The Wnt/β-catenin signaling pathway is known to influence the TME, leading to immune evasion and resistance to immunotherapies. Aberrant Wnt signaling can drive immune cell exclusion from the TME, thereby dampening anti-tumor immune responses. This immune suppression can be mediated through various mechanisms, including the modulation of tumor-associated macrophages (TAMs) towards a pro-tumoral phenotype and the creation of an acidic, immunosuppressive environment that impairs cytotoxic T-lymphocyte function.
Myeloid-derived suppressor cells (MDSCs) within the TME can also promote an immunosuppressive milieu by secreting cytokines like interleukin 10 (IL-10), which inhibits macrophage activation and reduces immunogenic cytokine secretion, thus contributing to therapeutic resistance. Hypoxia, a common feature of solid tumor microenvironments, is associated with therapy resistance and poor prognosis. Moreover, the Hedgehog transcription factor Gli2 has been identified as a key factor in tumor-mediated immune evasion and immunotherapy resistance, partly by upregulating Wnt ligand production and increasing prostaglandin (B15479496) synthesis, which fosters an immunotolerant TME.
Strategies to Circumvent Resistance and Improve Therapeutic Outcomes
Overcoming resistance to Wnt/β-catenin pathway inhibition, including resistance to compounds like CWP232204, requires multifaceted therapeutic strategies.
The continuous development of novel Wnt pathway modulators is crucial. Early efforts focused on direct Wnt inhibition. Next-generation inhibitors aim for improved specificity, potency, and reduced off-target effects. These include Porcupine (PORCN) inhibitors, which target Wnt ligand secretion, Wnt ligand antagonists, and Frizzled (FZD) receptor antagonists or monoclonal antibodies resource.org. Another emerging strategy involves modulating Wnt signaling through the inhibition of Notum carboxylesterase activity, a secreted protein that negatively regulates Wnt signaling. Furthermore, engineered Wnt surrogate-Fc fusion proteins are being developed to activate Wnt signaling by bridging FZD and LRP5/6 receptors, demonstrating high potency in Wnt reporter assays. The design of these next-generation modulators aims to overcome limitations of earlier compounds, potentially including those that might contribute to resistance to agents like this compound.
Rational combination therapy is a cornerstone strategy to circumvent resistance and enhance therapeutic outcomes. The goal is to achieve synergistic drug interactions, where the combined effect is greater than the sum of individual drug effects. A deep understanding of underlying oncogenic mechanisms is essential for designing effective combinations.
For instance, combining Wnt/β-catenin inhibitors with immune checkpoint inhibitors (ICI) has shown promise in preclinical studies for overcoming immune cell exclusion and enhancing anti-tumor immunity. In hepatocellular carcinoma (HCC), combining Wnt/β-catenin inhibitors like FH535 with sorafenib (B1663141) has demonstrated synergistic anti-tumor effects and induced apoptosis in cell lines. CWP232291, the prodrug of this compound, is currently undergoing clinical trials for hematological cancers nih.gov. Its potential synergy with androgen receptor (AR) pathway inhibition in castration-resistant prostate cancer (CRPC) has been highlighted, suggesting that Wnt pathway modulation can be particularly effective in combination with AR-targeted therapies due to their documented synergistic interaction nih.gov. The efficacy of CWP232291 in various multiple myeloma cell lines has been demonstrated, as shown in Table 1 mdpi-res.com.
Table 1: Inhibitory Activity (IC50) of CWP232291 in Multiple Myeloma Cell Lines and TOPflash Assay
| Cell Line/Assay | IC50 (nM) |
| RPMI-8226 | 13 |
| OPM-2 | 73 |
| NCI-H929 | 64 |
| JJN3 | 53 |
| EJM | 59 |
| HEK293 (TOPflash) | 273 |
| Data adapted from mdpi-res.com. |
While the pursuit of synergy is a primary driver, many approved combination therapies for advanced cancers exhibit additive or less than additive effects on progression-free survival, indicating that additivity itself can be a valuable design principle.
Resistance to targeted therapies often arises from the activation of non-oncogene-related resistance mechanisms that operate in parallel to the primary oncogenic signaling cascades. Therefore, a promising strategy involves targeting these complementary or parallel oncogenic pathways. This holistic approach aims to prevent resistance and enhance the efficacy and durability of existing treatments.
The Wnt pathway is known to crosstalk with several other critical oncogenic pathways, including PI3K/mTOR, MAPK, and androgen receptor (AR) pathways nih.gov. By simultaneously inhibiting Wnt/β-catenin signaling with this compound and targeting these interconnected pathways, it may be possible to overcome bypass mechanisms that contribute to resistance. For example, in CRPC, the synergistic interaction between β-catenin and AR signaling suggests that co-targeting these pathways could be an effective strategy nih.gov. This approach aims to address the dynamic and complex nature of cancer evolution and therapy resistance by inhibiting redundant or bypass oncogenic signals.
Methodological Approaches in Cwp232204 Research
Cellular Biology Techniques
Immunofluorescence and Imaging Techniques
Immunofluorescence (IF) and various imaging techniques are indispensable tools in CWP232204 research for visualizing the distribution, localization, and interaction of specific proteins within cells and tissues. This technique employs fluorescently labeled antibodies to target proteins with high specificity, enabling researchers to precisely localize and quantify proteins and understand their roles in complex cellular pathways nih.govnih.gov.
The typical workflow for immunofluorescence staining involves several key steps: sample preparation (including fixation), staining with primary and secondary antibodies, and subsequent imaging nih.govnih.gov. Fixation, often performed with 4% formalin solution, preserves cellular morphology, although optimal conditions may vary depending on the target protein nih.govresource.org. Staining protocols can be direct, where the primary antibody is fluorophore-conjugated, or indirect, involving an unconjugated primary antibody and a fluorophore-conjugated secondary antibody. Indirect IF offers increased signal amplification, beneficial for detecting less abundant proteins nih.gov. Microscopy techniques such as epifluorescence and confocal microscopy are widely used for analyzing immunofluorescence staining, with parameters like magnification and exposure carefully determined for optimal results nih.gov. Super-resolution microscopy techniques like dSTORM and PALM are also employed for more detailed visualization nih.govresource.org. These techniques provide valuable insights into subcellular protein localization and changes in protein levels in response to various stimuli or cellular conditions, such as the impact of this compound on specific cellular targets nih.gov.
Preclinical Animal Model Studies
Preclinical animal models are crucial for evaluating the in vivo efficacy and pharmacodynamic effects of this compound. These studies provide insights into the compound's antineoplastic activity within a living system.
Tumor xenograft models are widely established to assess the antitumor effects of compounds like this compound. These models typically involve implanting human tumor cells or patient-derived tumor fragments into immunodeficient mice, such as nude mice mdpi-res.com. Methods for establishing these models can include subcutaneous implantation or co-injection of human tumor cells with extracellular matrix gel to enhance engraftment and tumor formation, particularly for models of peritoneal carcinomatosis mdpi-res.com. Orthotopic models, where tumor fragments are transplanted directly into the corresponding organ (e.g., pancreas for pancreatic cancer), are also utilized to better recapitulate the tumor microenvironment.
Characterization of these xenograft models involves assessing tumor growth rates, histological features, mutational status, gene expression profiles, and responsiveness to various drugs. For instance, tumor volume is often measured in two dimensions with a digital caliper, and tumor doubling time is calculated to monitor growth. Studies involving this compound, the active form of CWP232291, have demonstrated significant antineoplastic activity in various animal models, including bone marrow engraftment models for acute myeloid leukemia (AML) and other cell lines. In specific xenograft models, such as OPM-2 and RPMI-8226, intravenous administration of CWP232291 (leading to this compound) resulted in significant tumor growth inhibition and even regression, without notable changes in body weight.
Table 1: Summary of CWP232291/CWP232204 Efficacy in Xenograft Models
| Model Type | Tumor Cell Line/Origin | Administration Route | Key Finding (CWP232291/CWP232204) | Citation |
| Xenograft | OPM-2 (Multiple Myeloma) | Intravenous (Daily or Intermittent) | Significant tumor growth inhibition; Regression with 50 mg/kg (qdx5) | |
| Xenograft | RPMI-8226 (Multiple Myeloma) | Intravenous (Daily or Intermittent) | Significant tumor growth inhibition (80-95% TGI); Regression with 100 mg/kg (qdx5) | |
| Xenograft | AML bone marrow engraftment models | Not specified | Significant antineoplastic activity |
Pharmacodynamic (PD) biomarkers are crucial indicators that characterize the molecular and functional effects produced by a therapeutic intervention. In this compound research, assessing PD biomarkers in tissues helps confirm target modulation and provides insights into the compound's mechanism of action. Tissues for biomarker studies can be obtained from various sources, including tumor biopsies and surrogate tissues like peripheral blood mononuclear cells (PBMCs).
Techniques used for PD biomarker assessment include immunohistochemistry (IHC) and multiplex immunofluorescence, which allow for the specific detection and quantification of tissue biomarkers. Digital image analysis tools are increasingly utilized to provide quantitative, objective, and reproducible assessments of these biomarkers. For this compound, its anti-tumor efficacy has been strongly correlated with the degradation of beta-catenin in tumor samples, suggesting that beta-catenin levels serve as a key pharmacodynamic biomarker for its activity. This degradation is a direct consequence of this compound's mechanism as a Wnt pathway inhibitor, which induces endoplasmic reticulum (ER) stress and subsequent caspase-3-dependent apoptosis, leading to reduced β-catenin concentration.
Advanced Ex Vivo and Patient-Derived Model Systems
Beyond traditional in vitro and in vivo models, advanced ex vivo and patient-derived systems offer more physiologically relevant platforms for this compound research.
Patient-derived organoids (PDOs) are emerging as highly promising preclinical cancer models that closely recapitulate the pathophysiology and genetic characteristics of the original tumors. These three-dimensional structures are established from surgically resected patient tumor tissues and can be maintained long-term while retaining genetic stability.
PDOs are particularly valuable for drug sensitivity testing and drug screening, as they can predict clinical responses to various therapeutic agents, thereby holding significant promise for personalized medicine. The process of establishing PDOs and performing drug sensitivity assays can be accomplished relatively quickly, often within seven to ten days of obtaining the surgical sample, allowing for timely assessment of compound efficacy. Studies have shown that the in vitro response of PDOs often correlates with patient response to therapy. For this compound, its efficacy has been explored in patient-derived organoids, demonstrating its ability to inhibit tumor growth in models derived from ovarian cancer patients.
Primary cancer cell cultures involve the direct isolation and expansion of malignant cells from patient tumor samples or patient-derived xenografts (PDX models). This approach allows for the study of cancer cells in a more native state, preserving the parental tumor's heterogeneity, tumor-initiating capacity, and genetic stability.
The derivation of primary cell cultures from solid tumor material involves critical handling steps, including tissue dissociation into single-cell suspensions using mechanical or enzymatic methods. A challenge in primary culture is the potential for non-cancerous cells, such as fibroblasts, to outgrow the malignant population; thus, selective isolation techniques are often employed. Specialized culture media and reagents can help deplete benign cells while supporting the maintenance of malignant cancer cells. Primary cancer cells can be cultured in two-dimensional (2D) monolayers or, increasingly, in three-dimensional (3D) systems, which offer a more physiologically relevant environment by allowing complex spatial interactions between cells. These 3D cultures, including "tumorspheres" which are enriched for cancer stem cell properties, are used to evaluate the efficacy of anticancer agents and understand the role of the tumor microenvironment in drug response. The analysis of primary cancer cells allows researchers to investigate this compound's effects at a cellular level, providing insights into its direct impact on malignant cell populations.
Future Research Directions and Translational Perspectives for Cwp232204
Identification of Additional Downstream Effectors and Off-Target Interactions
CWP232204 exerts its primary effect by binding to Src-associated substrate in mitosis of 68 kDa (SAM68), an RNA-binding protein. This interaction regulates the alternative splicing of TCF (T cell-specific factor) and promotes the degradation of β-catenin through apoptosis. resource.org Furthermore, this compound induces endoplasmic reticulum (ER) stress, which leads to the activation of caspases, a subsequent decrease in β-catenin levels, and inhibition of β-catenin-mediated transcriptional activity. resource.orgnih.gov The compound also contributes to the downregulation of anti-apoptotic proteins, such as survivin, via Wnt signaling. mdpi-res.com
While the core mechanism targeting the Wnt/β-catenin pathway is well-established, further research is needed to comprehensively identify any additional, less characterized downstream effectors that might contribute to its therapeutic efficacy or influence cellular responses. A thorough understanding of its interactome beyond the primary Wnt pathway components could reveal novel insights into its broader biological impact. Similarly, while this compound is considered a specific inhibitor of the canonical Wnt pathway, rigorous investigation into potential off-target interactions is crucial. Such studies would help to fully characterize its selectivity profile, potentially uncover unforeseen mechanisms of action, and inform strategies for optimizing its therapeutic window.
Exploration of this compound in Non-Oncological Contexts with Wnt Pathway Dysregulation
The Wnt signaling pathway is a fundamental and evolutionarily conserved mechanism that orchestrates a wide array of cellular functions beyond cancer, including embryonic development, tissue homeostasis, cell proliferation, differentiation, cell fate determination, and stem cell pluripotency. Dysregulation of the Wnt/β-catenin pathway has been implicated in the pathogenesis of various non-oncological conditions. These include human birth defects, neurodegenerative disorders such as Alzheimer's disease, metabolic diseases, and bone disorders like osteoarthritis and osteoporosis.
Given this compound's specific inhibitory action on the Wnt pathway, there is a compelling rationale for exploring its therapeutic potential in these non-oncological contexts where aberrant Wnt signaling is a contributing factor. Future research could focus on preclinical models of these diseases to ascertain if modulating Wnt pathway activity with this compound can ameliorate disease progression or symptoms. This would involve characterizing the specific Wnt pathway aberrations in these conditions and evaluating the compound's ability to restore Wnt homeostasis, potentially opening new therapeutic avenues outside of its current oncological focus.
Development of Predictive and Prognostic Biomarkers for this compound Response
The identification of reliable predictive and prognostic biomarkers is critical for personalizing treatment strategies and optimizing patient outcomes with Wnt pathway inhibitors like this compound. Aberrant levels of β-catenin are frequently observed in acute myeloid leukemia (AML) patients, often correlating with a poor prognosis, suggesting β-catenin itself could serve as a biomarker. nih.gov
Current efforts are underway to investigate the role of Wnt/β-catenin pathway activation as a potential biomarker for response in recurrent gynecological cancers. However, a significant challenge in the field of Wnt pathway inhibition is the scarcity of well-defined biomarkers for predicting and monitoring therapeutic response. Research has indicated that secreted protein Notum could serve as a potential biomarker for Wnt-driven cancers. The coordinated regulation of NOTUM and AXIN2 expression may be a useful predictor of response to Wnt pathway inhibitors, and Notum's presence in blood makes it a promising pharmacodynamic biomarker.
Furthermore, the observation that Wnt pathway overactivation is prevalent in relapsed patients and that Wnt signaling inhibition can restore chemosensitivity in resistant pediatric tumors highlights the potential for Wnt pathway activity itself to serve as a predictive marker for this compound's efficacy, particularly in combination therapies. In prostate cancer, activation of the Wnt/β-catenin pathway is a significant mechanism contributing to enzalutamide (B1683756) resistance, suggesting that β-catenin levels could guide the use of Wnt inhibitors in combination strategies. Future research should focus on validating these and other potential biomarkers in clinical settings to enable patient stratification and response monitoring for this compound.
Integration of this compound with Emerging Therapeutic Modalities (e.g., Immunotherapy)
Preclinical and early clinical findings suggest that this compound, or its prodrug CWP232291, holds promise as a component of combination therapies. Future studies are explicitly planned to explore CWP232291 in combination with other agents, particularly for the eradication of earlier progenitors via Wnt pathway blockade. nih.gov
Blocking Wnt signaling has been shown to sensitize leukemia cells to conventional chemotherapy. nih.gov In ovarian cancer models, co-treatment with CWP232291 and cisplatin (B142131) demonstrated an additive anti-tumor effect, suggesting that this combination could be a novel therapeutic regimen for patients with cisplatin-resistant or refractory disease.
A critical area for integration is with immunotherapy. Wnt/β-catenin signaling is recognized as a tumor-intrinsic resistance mechanism to immune checkpoint inhibitors (ICIs), often leading to an "excluded phenotype" where immune cells, particularly lymphocytes, fail to infiltrate the tumor microenvironment. Inhibition of Wnt signaling has been shown to promote a tumor microenvironment that is more receptive to checkpoint blockade, particularly in lung cancer. This suggests that combining this compound with ICIs could overcome resistance and enhance anti-tumor immune responses. The synergistic effects observed with other β-catenin inhibitors, such as ICG001, in combination with enzalutamide in prostate cancer models, further support the rationale for combining Wnt pathway modulation with other targeted therapies.
Considerations for Long-Term Wnt Pathway Modulation and Adaptive Resistance Mechanisms
The Wnt signaling pathway plays a finely balanced role in essential physiological processes, including the maintenance of adult stem cell populations. Therefore, long-term modulation of this pathway requires careful consideration to avoid deleterious effects while maintaining therapeutic efficacy.
A significant challenge in Wnt pathway inhibition is the emergence of adaptive resistance mechanisms. Studies have revealed that some cancers, such as colorectal and pancreatic cancers, can develop resistance to Wnt-blocking drugs through secondary mutations, for instance, in the FBXW7 gene. These resistant tumors have shown susceptibility to alternative experimental drugs like dinaciclib, indicating potential strategies to overcome such resistance.
The Wnt/β-catenin pathway is also crucial for sustaining cancer stem cells (CSCs) and contributes to multidrug resistance (MDR) and epithelial-mesenchymal transition (EMT), which are common mechanisms of therapeutic failure. Activation of Wnt signaling, such as through APC inhibition, can lead to chemoresistance. Furthermore, Wnt/β-catenin signaling can contribute to immune resistance by leading to the exclusion of CD8+ T cells and increasing regulatory T cells (Tregs), which suppress anti-tumor immune responses. Understanding these complex resistance mechanisms and developing strategies to circumvent them, such as identifying compensatory pathways or developing combination therapies, will be crucial for the sustained efficacy of this compound.
Structural Biology and Computational Approaches for Analog Design and Optimization
A notable aspect of this compound is that its specific chemical structure has not been publicly disclosed. This lack of structural information presents a challenge but also an opportunity for the application of advanced structural biology and computational approaches.
Computational approaches for drug discovery, collectively known as Computer-Aided Drug Design (CADD), are integral to modern drug development. CADD methods, including Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD), can significantly expedite drug discovery, reduce costs, and improve efficiency. SBDD relies on knowledge of the target protein's three-dimensional structure and employs techniques such as molecular docking, de novo design, and fragment-based drug discovery. LBDD, conversely, uses the properties of known active ligands to design new compounds.
The increasing availability of computational power and advancements in artificial intelligence (AI), including machine learning and deep learning, are further enhancing CADD capabilities, enabling the prediction of molecular activities, ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles, and other molecular properties.
For this compound, elucidating its precise binding mode with SAM68 and the structural details of its interaction with the Wnt pathway components would be transformative. If the structure of this compound and its target complex were determined, SBDD could be leveraged for rational analog design and optimization, aiming to improve potency, selectivity, and pharmacokinetic properties. Even without the full structure, LBDD approaches could be applied based on the known activity of this compound and its prodrug CWP232291. These computational strategies are essential for systematically designing and optimizing future generations of Wnt pathway inhibitors based on the insights gained from this compound.
Q & A
Q. What is the molecular mechanism of CWP232204 in targeting the Wnt/β-catenin pathway?
this compound binds to SAM68 (Src-associated substrate in mitosis), which regulates alternative splicing of TCF (T-cell factor) and promotes β-catenin degradation via apoptosis. This mechanism disrupts Wnt/β-catenin signaling, critical in cancer cell proliferation . Methodological Insight: To validate this mechanism, use co-immunoprecipitation (Co-IP) assays to confirm SAM68 binding and Western blotting to track β-catenin levels in treated vs. untreated cells. Include controls with Wnt pathway agonists/antagonists to confirm specificity .
Q. What in vitro and in vivo models are appropriate for studying this compound efficacy?
- In vitro: Use leukemia cell lines (e.g., AML cell lines) to assess apoptosis via flow cytometry (Annexin V/PI staining) and measure IC₅₀ values through dose-response assays.
- In vivo: Xenograft models with immunodeficient mice implanted with patient-derived AML cells. Monitor tumor regression and survival rates. Include cohorts for combination therapies (e.g., with chemotherapeutics) . Table 1: Recommended Models and Metrics
| Model Type | Metrics | Validation Method |
|---|---|---|
| AML cell lines | Apoptosis rate, IC₅₀ | Flow cytometry, MTT assay |
| Xenograft mice | Tumor volume, survival analysis | Caliper measurements, Kaplan-Meier curves |
Q. How do researchers ensure reproducibility in this compound studies?
- Document batch-to-batch variability in compound synthesis (e.g., HPLC purity >95%).
- Standardize protocols for cell culture conditions (e.g., hypoxia vs. normoxia) and dosing schedules.
- Share raw data and analysis scripts via repositories like Figshare or Zenodo .
Advanced Research Questions
Q. How can contradictions in preclinical vs. clinical data for this compound be resolved?
Contradictions often arise from differences in tumor microenvironment or drug metabolism. Methodological Approach:
- Compare pharmacokinetic/pharmacodynamic (PK/PD) profiles across species using LC-MS/MS.
- Use patient-derived organoids (PDOs) to mimic human tumor heterogeneity.
- Apply meta-analysis to aggregate preclinical data and identify outliers (e.g., via random-effects models) .
Q. What strategies optimize this compound for combination therapy in relapsed AML?
- Rationale: Synergy with hypomethylating agents (e.g., azacitidine) may overcome resistance.
- Experimental Design:
- Conduct a factorial design study varying this compound and azacitidine doses.
- Assess synergy via Chou-Talalay combination index (CI <1 indicates synergy).
- Validate using RNA-seq to identify Wnt pathway suppression and epigenetic modulation .
Q. How are biomarkers identified for this compound responsiveness?
- Step 1: Perform whole-exome sequencing on responder vs. non-responder patient samples to identify mutations (e.g., CTNNB1 mutations).
- Step 2: Validate candidates using CRISPR-Cas9 knock-in/knockout models.
- Step 3: Develop ELISA-based assays for circulating biomarkers (e.g., cleaved β-catenin fragments) .
Methodological Challenges and Solutions
Q. What statistical methods address low sample sizes in early-phase this compound trials?
- Use Bayesian adaptive designs to dynamically adjust dosing based on accumulating toxicity/efficacy data.
- Apply bootstrapping to estimate confidence intervals for response rates .
Q. How should researchers document computational modeling of this compound’s binding kinetics?
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
